molecular formula C23H15BrN2O6 B3582429 (2-Bromo-4-phenylphenyl) 3-(4-nitro-1,3-dioxoisoindol-2-yl)propanoate

(2-Bromo-4-phenylphenyl) 3-(4-nitro-1,3-dioxoisoindol-2-yl)propanoate

Cat. No.: B3582429
M. Wt: 495.3 g/mol
InChI Key: HASCQNAJXAELSU-UHFFFAOYSA-N
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Description

(2-Bromo-4-phenylphenyl) 3-(4-nitro-1,3-dioxoisoindol-2-yl)propanoate is an organic compound with a complex structure that combines brominated phenyl groups and nitro-substituted isoindoline moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Bromo-4-phenylphenyl) 3-(4-nitro-1,3-dioxoisoindol-2-yl)propanoate typically involves multiple steps, starting with the bromination of phenyl groups and the nitration of isoindoline derivatives. One common method involves the continuous bromination of paracresol to prepare 2-bromo-4-methylphenol . The nitro group can be introduced via the oxidation of aryl amines using reagents such as peroxyacids, sodium perborate, hydrogen peroxide, or dimethyldioxirane .

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination and nitration processes, utilizing continuous flow reactors to ensure high yield and purity. The reaction conditions are carefully controlled to minimize side reactions and maximize the selectivity of the desired product.

Chemical Reactions Analysis

Types of Reactions

(2-Bromo-4-phenylphenyl) 3-(4-nitro-1,3-dioxoisoindol-2-yl)propanoate undergoes various chemical reactions, including:

    Oxidation: The nitro group can be further oxidized under specific conditions.

    Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The bromine atom can be substituted with other nucleophiles in the presence of suitable catalysts.

Common Reagents and Conditions

    Oxidation: Peroxyacids, sodium perborate, hydrogen peroxide.

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

(2-Bromo-4-phenylphenyl) 3-(4-nitro-1,3-dioxoisoindol-2-yl)propanoate has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its unique structural features.

    Industry: Utilized in the production of advanced materials and as a precursor for various chemical processes.

Mechanism of Action

The mechanism of action of (2-Bromo-4-phenylphenyl) 3-(4-nitro-1,3-dioxoisoindol-2-yl)propanoate involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The bromine atom can participate in substitution reactions, modifying the compound’s activity and selectivity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2-Bromo-4-phenylphenyl) 3-(4-nitro-1,3-dioxoisoindol-2-yl)propanoate is unique due to its combination of brominated phenyl and nitro-substituted isoindoline moieties, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

(2-bromo-4-phenylphenyl) 3-(4-nitro-1,3-dioxoisoindol-2-yl)propanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H15BrN2O6/c24-17-13-15(14-5-2-1-3-6-14)9-10-19(17)32-20(27)11-12-25-22(28)16-7-4-8-18(26(30)31)21(16)23(25)29/h1-10,13H,11-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HASCQNAJXAELSU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC(=C(C=C2)OC(=O)CCN3C(=O)C4=C(C3=O)C(=CC=C4)[N+](=O)[O-])Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H15BrN2O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

495.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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(2-Bromo-4-phenylphenyl) 3-(4-nitro-1,3-dioxoisoindol-2-yl)propanoate
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(2-Bromo-4-phenylphenyl) 3-(4-nitro-1,3-dioxoisoindol-2-yl)propanoate
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(2-Bromo-4-phenylphenyl) 3-(4-nitro-1,3-dioxoisoindol-2-yl)propanoate
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(2-Bromo-4-phenylphenyl) 3-(4-nitro-1,3-dioxoisoindol-2-yl)propanoate
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(2-Bromo-4-phenylphenyl) 3-(4-nitro-1,3-dioxoisoindol-2-yl)propanoate
Reactant of Route 6
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(2-Bromo-4-phenylphenyl) 3-(4-nitro-1,3-dioxoisoindol-2-yl)propanoate

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